Potassium iodate Potassium iodate KIO3 can be used as a substitute of KI in radiation protection. A kinetic study of thermal degradation of KIO3 by γ-rays suggests that rate of decomposition increases while activation energy decreases upon irradiation.
Potassium iodate is a volumetric standard manufactured under stringent conditions and measured with the highest possible precision. Its mass fraction is determined by potentiometric titration, and it is qualified in a DIN EN ISO/IEC 17025 accredited laboratory.
Potassium iodate is a volumetric standard manufactured under stringent conditions and measured with the highest possible precision. Its content determination and homogeneity assessment are performed by volumetric redox titration as the primary analysis method.

Brand Name: Vulcanchem
CAS No.: 7758-05-6
VCID: VC21175805
InChI: InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
SMILES: [O-]I(=O)=O.[K+]
Molecular Formula: IKO3
Molecular Weight: 214.001 g/mol

Potassium iodate

CAS No.: 7758-05-6

Cat. No.: VC21175805

Molecular Formula: IKO3

Molecular Weight: 214.001 g/mol

* For research use only. Not for human or veterinary use.

Potassium iodate - 7758-05-6

Specification

Description KIO3 can be used as a substitute of KI in radiation protection. A kinetic study of thermal degradation of KIO3 by γ-rays suggests that rate of decomposition increases while activation energy decreases upon irradiation.
Potassium iodate is a volumetric standard manufactured under stringent conditions and measured with the highest possible precision. Its mass fraction is determined by potentiometric titration, and it is qualified in a DIN EN ISO/IEC 17025 accredited laboratory.
Potassium iodate is a volumetric standard manufactured under stringent conditions and measured with the highest possible precision. Its content determination and homogeneity assessment are performed by volumetric redox titration as the primary analysis method.

CAS No. 7758-05-6
Molecular Formula IKO3
Molecular Weight 214.001 g/mol
IUPAC Name potassium;iodate
Standard InChI InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
Standard InChI Key JLKDVMWYMMLWTI-UHFFFAOYSA-M
Isomeric SMILES [O-]I(=O)=O.[K+]
SMILES [O-]I(=O)=O.[K+]
Canonical SMILES [O-]I(=O)=O.[K+]
Colorform White crystals or crystalline powder
Colorless monoclinic crystals
Melting Point 560 °C

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